Benzothiazole 6‑Methyl Substitution vs. Des‑Methyl Analog (CAS 1021117‑98‑5): Structural Differentiation with Predicted SAR Impact
The target compound differs from the des‑methyl analog 2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(1,3-benzothiazol-2-yl)acetamide (CAS 1021117‑98‑5) solely by the presence of a methyl group at the 6‑position of the benzothiazole ring. Published SAR for the BT-PSP class demonstrates that the nature and position of benzothiazole substituents are critical determinants of NAPE-PLD activation potency; several analogs lacking appropriate substitution display markedly reduced or absent activity [1]. Although direct quantitative activation data for these two exact compounds are not publicly available, the established SAR framework indicates that the 6‑methyl substituent is likely to confer a distinct potency and efficacy profile relative to the unsubstituted benzothiazole analog.
| Evidence Dimension | Benzothiazole ring substitution |
|---|---|
| Target Compound Data | 6‑methyl group present on benzothiazole |
| Comparator Or Baseline | Des‑methyl analog (CAS 1021117‑98‑5): no substituent on benzothiazole (hydrogen) |
| Quantified Difference | Not quantifiable from current public data; SAR class-level impact expected based on [1] |
| Conditions | In vitro NAPE-PLD enzyme activation assay (recombinant mouse/human enzyme) as described in [1] |
Why This Matters
Procurement of the specific 6‑methyl congener rather than the des‑methyl or other regioisomeric analogs avoids the risk of obtaining a compound with unknowable—and potentially null—NAPE-PLD activation activity.
- [1] Youwakim CM, et al. Small Molecule Activation of NAPE-PLD Enhances Efferocytosis by Macrophages. ACS Chem Biol. 2023;18(8):1891-1904. doi:10.1021/acschembio.3c00401 View Source
